molecular formula C18H18F2N2O B5803152 [4-(2-FLUOROBENZYL)PIPERAZINO](4-FLUOROPHENYL)METHANONE

[4-(2-FLUOROBENZYL)PIPERAZINO](4-FLUOROPHENYL)METHANONE

Cat. No.: B5803152
M. Wt: 316.3 g/mol
InChI Key: WISMGBFTJZVIFK-UHFFFAOYSA-N
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Description

4-(2-FLUOROBENZYL)PIPERAZINOMETHANONE: is a synthetic organic compound characterized by the presence of both fluorobenzyl and fluorophenyl groups attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the reactions are typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: N-oxides of the piperazine ring.

    Reduction: De-fluorinated derivatives.

    Substitution: Compounds with substituted nucleophiles in place of fluorine atoms.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and polymers.

Biology: In biological research, it is investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.

Medicine: The compound shows promise in medicinal chemistry for the development of new pharmaceuticals, particularly those targeting central nervous system disorders.

Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and advanced materials .

Mechanism of Action

The mechanism of action of 4-(2-FLUOROBENZYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorobenzyl and fluorophenyl groups enhance its binding affinity and specificity. The piperazine ring plays a crucial role in modulating the compound’s pharmacokinetic properties, such as its ability to cross the blood-brain barrier .

Comparison with Similar Compounds

Uniqueness: The presence of both fluorobenzyl and fluorophenyl groups in 4-(2-FLUOROBENZYL)PIPERAZINOMETHANONE makes it unique compared to other similar compounds

Properties

IUPAC Name

(4-fluorophenyl)-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F2N2O/c19-16-7-5-14(6-8-16)18(23)22-11-9-21(10-12-22)13-15-3-1-2-4-17(15)20/h1-8H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WISMGBFTJZVIFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2F)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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